molecular formula C13H8F4O B8387818 Bis-(3,5-difluoro-phenyl)-methanol

Bis-(3,5-difluoro-phenyl)-methanol

Cat. No. B8387818
M. Wt: 256.19 g/mol
InChI Key: FVJGHAASSICHDK-UHFFFAOYSA-N
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Patent
US07576088B2

Procedure details

1.56 g bis-(3,5-difluoro-phenyl)-methanol, 1.06 g MnO2 and 36 mL 1,2-dichloroethane were refluxed for 4 hours. The mixture was cooled, filtered and evaporated. Chromatography of the residue afforded 1.47 g of a white solid, m.p.: 79° C.; MS: 254 ([M]+).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=2)[OH:10])[CH:5]=[C:6]([F:8])[CH:7]=1>O=[Mn]=O.ClCCCl>[F:1][C:2]1[CH:3]=[C:4]([C:9]([C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=2)=[O:10])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(O)C1=CC(=CC(=C1)F)F
Name
Quantity
1.06 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
36 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(=O)C1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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